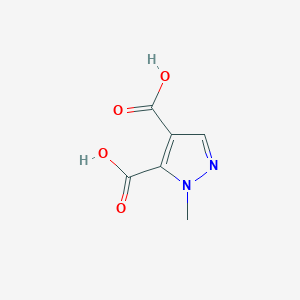

1-methyl-1H-pyrazole-4,5-dicarboxylic acid

Description

Significance within Pyrazole (B372694) Chemistry and Heterocyclic Systems

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications in medicine, agriculture, and materials science. mdpi.comglobalresearchonline.netnumberanalytics.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com This structural motif is present in numerous commercial drugs, including the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. mdpi.com

Pyrazole carboxylic acid derivatives, in particular, are significant scaffolds due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. ingentaconnect.comresearchgate.net The presence of carboxylic acid groups provides reactive handles for further chemical modification and can influence the molecule's solubility and ability to interact with biological targets. The specific arrangement of functional groups on the pyrazole ring, such as the N-methyl group and the two adjacent carboxylic acid moieties in 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, dictates its unique chemical properties and potential applications.

Historical Development of Pyrazole Dicarboxylic Acid Derivatives

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative and coined the term "pyrazole". mdpi.comwikipedia.org This pioneering work involved the cyclocondensation reaction of a β-diketone (ethyl acetoacetate) with a hydrazine (B178648) derivative, a method that remains a fundamental approach for creating substituted pyrazoles. mdpi.comnih.gov A few years later, in 1898, Hans von Pechmann developed another classical synthesis method using acetylene (B1199291) and diazomethane. wikipedia.org

The development of pyrazole dicarboxylic acid derivatives followed these foundational discoveries. The synthesis of these more complex molecules built upon the established principles of pyrazole ring formation. Researchers began to explore reactions that would allow for the introduction of multiple carboxyl groups onto the pyrazole core, expanding the synthetic toolkit and enabling the creation of molecules with new functionalities. These dicarboxylic acids proved to be versatile building blocks for more complex structures, including pharmaceuticals and agrochemicals. mdpi.com

Contemporary Research Landscape for N-Methylated Pyrazole Dicarboxylic Acids

Current research into N-methylated pyrazole carboxylic and dicarboxylic acids is vibrant and focused on several key areas. A significant trend is the development of highly selective and efficient methods for N-methylation. Traditional methylation methods can produce a mixture of isomers, but recent studies describe advanced techniques using specialized reagents, such as α-halomethylsilanes, to achieve high selectivity for the desired N1-methylated product. researcher.life

Furthermore, N-methylated pyrazole carboxylic acid derivatives are actively being investigated for agrochemical applications. For instance, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are the basis for several commercial fungicides that inhibit succinate (B1194679) dehydrogenase, a vital enzyme in fungal respiration. wikipedia.orgresearchgate.net This highlights a major research thrust: the synthesis and biological screening of novel derivatives for use as potent and selective fungicides. researchgate.net Another emerging application is in materials science, where N-methylated pyrazole carboxylic acids are used as organic ligands to construct Metal-Organic Frameworks (MOFs), which are porous materials with potential uses in gas storage and catalysis. smolecule.com

Research Objectives and Scope for this compound

While extensive research exists for the broader class of N-methylated pyrazole carboxylic acids, specific published research objectives for this compound are not widely documented. However, based on the known chemistry of related compounds, its research scope can be logically inferred.

The primary objective for investigating this compound would likely be its use as a specialized building block or ligand. The two adjacent carboxylic acid groups make it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks. The specific geometry and electronic properties imparted by the N-methyl pyrazole core could lead to materials with unique structural and catalytic properties. A further research objective would be to use it as a precursor for novel, biologically active compounds. The dicarboxylic acid functionality allows for the synthesis of a wide range of derivatives, such as diamides, diesters, and heterocyclic systems, which could be screened for potential pharmaceutical or agrochemical activity, following the successful path of related monocarboxylic acid derivatives. wikipedia.orgresearchgate.net

Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 10505-19-8 sigmaaldrich.com |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

Table 2: Interactive Data for Related Pyrazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 203-208 smolecule.com |

| 1-methyl-1H-pyrazole-5-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 220-225 sigmaaldrich.com |

| Pyrazole | C₃H₄N₂ | 68.08 | 66-70 wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJAUJFFLWQSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 1 Methyl 1h Pyrazole 4,5 Dicarboxylic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (1) reveals that the primary disconnection points are the carbon-nitrogen bonds of the pyrazole (B372694) ring. This approach simplifies the target molecule into more readily available starting materials.

The key disconnection involves breaking the N1-C5 and N2-C3 bonds, which points to a classical pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. In this case, the dicarbonyl precursor would be a derivative of 2,3-dioxosuccinic acid, and the hydrazine component would be methylhydrazine.

Specifically, the retrosynthesis can be envisioned as follows:

Target Molecule: this compound (1)

Functional Group Interconversion (FGI): The dicarboxylic acid can be derived from its corresponding diester, such as diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (2), through hydrolysis.

C-N Bond Disconnection: The pyrazole ring of the diester (2) can be retrosynthetically cleaved to reveal diethyl 2,3-dioxosuccinate (3) and methylhydrazine (4).

This analysis identifies diethyl 2,3-dioxosuccinate and methylhydrazine as the crucial precursors for the synthesis of the target molecule.

| Compound Name | Structure |

| This compound | |

| Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Diethyl 2,3-dioxosuccinate | |

| Methylhydrazine |

Classical Synthetic Approaches to Pyrazole-4,5-Dicarboxylic Acids

The classical synthesis of this compound generally follows a multi-step linear sequence involving the formation of the pyrazole ring from a dicarbonyl compound and a hydrazine, followed by the hydrolysis of an ester precursor.

Multi-step Linear Syntheses from Dicarbonyl Compounds and Hydrazines

The Knorr pyrazole synthesis is a cornerstone of this approach, involving the condensation of a β-dicarbonyl compound with a hydrazine. In the context of our target molecule, the synthesis commences with the reaction between diethyl 2,3-dioxosuccinate and methylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate, diethyl 2-(methylhydrazono)succinate. This intermediate is often not isolated and undergoes subsequent cyclization.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Diethyl 2,3-dioxosuccinate | Methylhydrazine | Diethyl 2-(methylhydrazono)succinate | Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate |

Cyclization Reactions for Pyrazole Ring Formation

The crucial step in forming the pyrazole ring is the intramolecular cyclization of the hydrazone intermediate. This acid- or base-catalyzed reaction involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

The reaction of diethyl 2,3-dioxosuccinate with methylhydrazine can potentially lead to two regioisomers. However, the reaction conditions can be optimized to favor the formation of the desired 1-methyl-1H-pyrazole-4,5-dicarboxylate.

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

The final step in the classical synthesis is the hydrolysis of the diester, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, to the target dicarboxylic acid. This transformation is typically achieved through alkaline hydrolysis using a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. nih.gov The ester groups are saponified to carboxylate salts, and subsequent treatment with a strong acid protonates the carboxylates to yield the final dicarboxylic acid. nih.gov

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles of green pyrazole synthesis can be applied. These include the use of greener solvents, alternative energy sources like microwave irradiation, and catalytic methods to improve efficiency and reduce waste. gsconlinepress.comconsensus.app

Catalytic Syntheses

While specific catalytic syntheses for this compound are not well-established, the broader field of pyrazole synthesis has seen the application of various catalysts to improve reaction rates and yields. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be catalyzed by both Brønsted and Lewis acids. nih.gov Nano-catalysts, such as nano-ZnO, have also been employed in the synthesis of pyrazole derivatives to promote reactions under milder conditions. nih.gov The development of catalytic systems that could directly facilitate the synthesis of pyrazole-4,5-dicarboxylic acids from simple precursors in a more atom-economical manner remains an area for future research.

Flow Chemistry and Microwave-Assisted Syntheses

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods, including enhanced reaction rates, improved safety profiles, higher yields, and greater scalability.

Flow Chemistry: Continuous flow processes have been successfully applied to the synthesis of pyrazole derivatives, demonstrating the potential for rapid and efficient production. galchimia.com In a typical setup, solutions of reactants are pumped through heated coils or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. afinitica.com For instance, a two-stage flow synthesis can be employed, starting from acetophenones which are first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate is then reacted with a hydrazine derivative in a second stage to generate the pyrazole core. galchimia.com This method significantly reduces reaction times compared to batch processing. mdpi.com While direct synthesis of this compound via flow chemistry is not extensively documented, the synthesis of related pyrazole-4-carboxylates has been achieved with good to very good yields (62-82%) and excellent regioselectivity. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields. dergipark.org.trnih.gov The synthesis of various pyrazole derivatives has been efficiently carried out using microwave heating. rsc.orgmdpi.com For example, the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines, a fundamental step in pyrazole synthesis, can be completed in minutes under microwave irradiation, compared to hours using conventional heating. dergipark.org.trnih.gov One-pot, multi-component reactions under solvent-free conditions are particularly well-suited for microwave assistance, offering an eco-friendly and efficient route to highly substituted pyrazoles. mdpi.com The synthesis of pyrazolo[3,4-b]quinoline derivatives, for instance, has been achieved in excellent yields (91-98%) within 5 minutes at 50°C using microwave irradiation. nih.gov

The table below summarizes a comparison of reaction times for pyrazole synthesis using conventional and microwave-assisted methods.

| Product | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidinediones | 10-12 hours | 5-7 minutes | Significant |

| Pyrazole-containing 1,3,4-oxadiazoles | 6-9 hours | 5-8 minutes | Significant |

| N'-(...)-substituted hydrazides | 7-9 hours | 9-10 minutes | Yields up to 92% |

Carboxylation Reactions of Substituted Pyrazoles

The introduction of carboxylic acid groups onto a pre-existing pyrazole ring is a key strategy for the synthesis of compounds like this compound. Several carboxylation methods are available for heterocyclic compounds.

One effective method involves the use of oxalyl chloride for the carboxylation of 1-alkylpyrazoles. nih.gov This reaction proceeds through the initial formation of a pyrazole-containing derivative of oxalic acid chloride, which then releases carbon monoxide to form a carboxylic acid chloride. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. nih.gov This approach has been successfully used to prepare 4,4'-dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes. nih.gov

Other established methods for introducing carboxylic groups into pyrazole rings include:

Oxidation of functional groups: Oxidation of pre-installed alkyl or formyl groups on the pyrazole ring can yield carboxylic acids. nih.gov

Metal-halogen exchange: Substitution of halogen atoms (e.g., bromine) via intermediate organolithium derivatives, followed by quenching with carbon dioxide, is a common strategy. nih.gov

Hydrolysis of trichloromethyl groups: The hydrolysis of a trichloromethyl group attached to the pyrazole ring can also afford the corresponding carboxylic acid. nih.gov

More recently, the carboxylation of terminal alkynes with CO2 catalyzed by silver nanoparticles has been reported, which could be adapted for pyrazole precursors bearing an alkyne group. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of pyrazole derivatives, the choice of solvent can significantly influence the reaction's regioselectivity. For example, the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) often provides better results and higher regioselectivity compared to reactions in polar protic solvents like ethanol. nih.govmdpi.com

The use of catalysts is also a focal point of optimization. Nano-organocatalysts and various metal nanoparticles, such as nano-ZnO, have been shown to efficiently catalyze pyrazole synthesis, often under green conditions like in water or solvent-free systems. researchgate.netmdpi.com In microwave-assisted syntheses, the reaction efficiency can be highly dependent on the microwave power and irradiation time. mdpi.com For the synthesis of pyrazolo[3,4-b]-quinoline derivatives, it was found that a temperature of 50°C gave optimal yields, with a significant decrease observed at both lower (30°C) and higher temperatures. nih.gov

The table below illustrates the effect of different catalysts on the yield of a five-component reaction for pyrazole synthesis under thermal conditions. researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | None | 12 | 20 |

| 2 | p-TSA | 8 | 50 |

| 3 | L-proline | 10 | 45 |

| 4 | ZnO NPs | 5 | 92 |

| 5 | Fe3O4 NPs | 6 | 85 |

Synthesis of Specific Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring structure-activity relationships in various applications. Modifications can be made at the N1-position or at the carboxylic acid functionalities.

Modifications at the N1-Methyl Group

Varying the substituent at the N1 position of the pyrazole ring is typically achieved by using different hydrazine precursors in the initial cyclocondensation reaction. Instead of methylhydrazine, other N-substituted hydrazines such as ethylhydrazine, phenylhydrazine (B124118), or other arylhydrazines can be employed to yield the corresponding N-substituted pyrazole-4,5-dicarboxylic acid analogues. mdpi.commdpi.com

The regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. mdpi.com The reaction of β-enamino diketones with various N-mono-substituted hydrazines affords the corresponding N-substituted pyrazole-4-carboxylates as major products. mdpi.com For instance, the reaction of a β-enamino diketone with phenylhydrazine or (4-methylphenyl)hydrazine leads to the formation of the N-phenyl and N-(4-methylphenyl) pyrazole derivatives, respectively. mdpi.com

Variations of Carboxylic Acid Functionalities (e.g., mono- vs. di-esters, amides)

The carboxylic acid groups of this compound are versatile handles for further derivatization into esters and amides. chemicalbook.com

Esters: Di-esters can be synthesized through Fischer esterification by reacting the dicarboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis. Alternatively, the reaction of the corresponding di-acid chloride with an alcohol can provide the di-ester. researchgate.net Mono-esters can also be prepared. For example, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester has been synthesized from 4-ethoxycarbonyl-5-phenyl-2,3-furandione and an N-benzylidene-N-phenyl hydrazine. researchgate.net The synthesis of methyl 1-methyl-1H-pyrazole-4-carboxylate has been achieved with yields as high as 90% by reacting methyl pyrazole-4-carboxylate with methyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com

Amides: Amides are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with a primary or secondary amine. mdpi.comresearchgate.net For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be treated with thionyl chloride to form the acid chloride. This intermediate is then reacted with various anilines or other amines in the presence of a base like triethylamine (B128534) (TEA) to yield a series of carboxamides. mdpi.comresearchgate.net This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, creating large libraries of compounds for screening purposes. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of 1-Methyl-1H-Pyrazole-4,5-Dicarboxylic Acid and its Complexes

While a crystal structure for this compound is not currently available in open literature, analysis of closely related pyrazole (B372694) carboxylic acids and their metal complexes provides a strong foundation for predicting its structural attributes.

The molecular geometry of this compound is expected to be largely planar, with the two carboxylic acid groups likely exhibiting some degree of torsion relative to the pyrazole ring. The planarity of the pyrazole ring is a common feature in related structures. The presence of the methyl group at the N1 position will influence the electronic distribution and steric environment of the ring. The bond lengths and angles within the pyrazole ring are anticipated to be consistent with those of other N-substituted pyrazoles.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid groups. These interactions typically lead to the formation of dimers or extended chain and sheet structures. For instance, in the crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, molecules are linked into a three-dimensional framework by a combination of O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds rsc.org. Similar hydrogen bonding motifs are anticipated for the title compound.

In metal complexes, 1-methyl-1H-pyrazole-4,5-dicarboxylate is expected to act as a versatile ligand, with coordination involving the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups. The coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. Based on studies of related pyrazole-carboxylate ligands, several coordination geometries are possible rsc.orguninsubria.it. For example, mononuclear complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt have been synthesized, exhibiting distorted octahedral geometries researchgate.net. In these complexes, the pyrazole ligand coordinates to the metal center through the ring nitrogen and a carboxylate oxygen. Given the presence of two adjacent carboxylic acid groups, 1-methyl-1H-pyrazole-4,5-dicarboxylate could also act as a chelating ligand or bridge multiple metal centers, leading to the formation of coordination polymers with diverse dimensionalities and topologies.

Detailed Spectroscopic Investigations for Mechanistic and Structural Elucidation

Spectroscopic techniques are invaluable for elucidating the structure and bonding within this compound and its derivatives.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a singlet for the N-methyl protons and a singlet for the pyrazole ring proton, in addition to a broad signal for the acidic protons of the carboxylic acid groups. The chemical shifts will be influenced by the solvent and concentration.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Solid-state NMR (ssNMR) spectroscopy would provide valuable insights into the structure and dynamics in the solid state. For related compounds like 1H-pyrazole-4-carboxylic acid, solid-state ¹³C and ¹⁵N CPMAS NMR have been used to study tautomerism and proton transfer dynamics within the hydrogen-bonded networks researchgate.net. Similar studies on this compound could reveal details about intermolecular interactions and molecular packing in the crystalline form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.9 | ~40 |

| C3-H | ~8.0 | ~135 |

| C4-COOH | - | ~140 |

| C5-COOH | - | ~145 |

| C=O | - | ~165 |

| COOH | ~13.0 (broad) | - |

Note: These are estimated values based on data for analogous compounds and may vary depending on experimental conditions.

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. Strong absorptions around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. The N-CH₃ group will also exhibit characteristic vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the pyrazole ring is often a strong band in the Raman spectrum. The C=O and O-H vibrations will also be observable. Studies on related pyrazole-dicarboxylic acids have utilized both FT-IR and Raman spectroscopy, often in conjunction with DFT calculations, to achieve a complete vibrational assignment researchgate.net.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 2500-3300 | FT-IR, Raman |

| C=O stretch | 1680-1720 | FT-IR, Raman |

| C=N, C=C stretch (ring) | 1400-1600 | FT-IR, Raman |

| C-O stretch/O-H bend | 1200-1400 | FT-IR, Raman |

| Pyrazole ring vibrations | 800-1200 | FT-IR, Raman |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic structure of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum is anticipated to be characterized by intense absorption bands in the ultraviolet region, primarily arising from π → π* electronic transitions within the pyrazole ring. The position and intensity of these bands are influenced by the substitution pattern on the heterocyclic core. For pyrazole derivatives, these transitions are typically observed in the 200-300 nm range. The presence of the carboxylic acid groups may induce a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted pyrazole core.

While many pyrazole derivatives exhibit fluorescence, the emission properties of this compound are not extensively documented. Generally, the fluorescence of such compounds is contingent on the rigidity of the structure and the nature of the substituents. It is plausible that this compound may exhibit fluorescence, likely originating from the lowest energy π → π* transition. The emission wavelength and quantum yield would be sensitive to the solvent polarity and pH, given the presence of the acidic carboxylic acid moieties. For instance, coordination polymers of a related compound, 1H-pyrazole-3,5-dicarboxylic acid, have been shown to emit at 333 nm, which is attributed to the π-π* transition of the ligand. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 300 | Pyrazole ring |

| n → π | > 300 (typically weak) | Carbonyl groups of carboxylic acids |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, providing valuable structural information beyond basic identification. The fragmentation of pyrazoles under electron ionization is known to proceed through several characteristic pathways, including the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN). researchgate.net For dicarboxylic acids, common fragmentation patterns involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.orgnih.gov

The fragmentation of this compound is expected to initiate with the loss of a water molecule from the two carboxylic acid groups, followed by the sequential loss of carbon monoxide and carbon dioxide. The pyrazole ring itself may undergo cleavage, leading to the expulsion of a nitrogen molecule or hydrogen cyanide.

Isotopic abundance analysis of the molecular ion and its fragments can further confirm the elemental composition. The presence of carbon, nitrogen, and oxygen atoms in the molecule will give rise to characteristic isotopic patterns (e.g., the M+1 peak due to ¹³C and ¹⁵N, and the M+2 peak due to ¹⁸O), which can be used to validate the proposed elemental formulas of the fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 170 | [C₆H₆N₂O₄]⁺ (Molecular Ion) | - |

| 152 | [C₆H₄N₂O₃]⁺ | H₂O |

| 126 | [C₅H₆N₂O₂]⁺ | CO₂ |

| 124 | [C₆H₄N₂O₂]⁺ | H₂O + CO |

| 111 | [C₄H₅N₂O₂]⁺ | COOH |

| 98 | [C₄H₆N₂O]⁺ | CO₂ + CO |

| 82 | [C₄H₆N₂]⁺ | 2 x CO₂ |

| 68 | [C₃H₄N₂]⁺ | 2 x CO₂ + CH₂ |

Chemical Reactivity and Derivatization Studies

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole (B372694) ring is the primary site for a variety of derivatization reactions. These transformations are crucial for synthesizing a range of esters, amides, and other derivatives with potential applications in medicinal chemistry and materials science.

The carboxylic acid groups of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid can be readily converted into their corresponding esters and amides through standard condensation reactions.

Esterification: Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution. For instance, the synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylic acid, an isomer of the target compound, is accomplished by reacting the corresponding dicarboxylic acid with iodomethane (B122720) in the presence of potassium carbonate. google.com Similar conditions, such as reacting with an alcohol under acidic conditions or using an alkyl halide with a base, can be applied to produce the corresponding 4,5-diester.

Amidation: Amidation involves the reaction of the dicarboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often converted to a more reactive intermediate, such as an acid chloride. For example, pyrazole carboxylic acids can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then readily reacts with various amines to produce amides. mdpi.comresearchgate.net This two-step process is highly efficient for creating a diverse library of amide derivatives. mdpi.comnih.gov Direct amidation by heating the acid with an amine is also possible but often requires high temperatures. mdpi.com Modern coupling agents can also facilitate direct amide bond formation under milder conditions. researchgate.net

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Dialkyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | Reflux |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1-Methyl-1H-pyrazole-4,5-dicarboxamide | Step 1: Reflux Step 2: Room Temperature |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | 1-Methyl-1H-pyrazole-4,5-dicarboxamide | Room Temperature |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from pyrazole carboxylic acids can be induced under various conditions. The ease of decarboxylation depends on the position of the carboxylic acid group and the presence of other substituents. While there is no specific literature on the decarboxylation of this compound, pathways can be inferred from related compounds.

Decarboxylation of pyrazole-4-carboxylic acids often requires harsh conditions, such as high temperatures, sometimes in the presence of a metal catalyst like copper. google.comgoogle.com For instance, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was achieved by heating the compound at its melting point. google.com Both acidic and basic conditions at elevated temperatures (ranging from 50°C to over 200°C) have been employed for the decarboxylation of other pyrazole carboxylic acid derivatives. google.comgoogle.com It is plausible that this compound could undergo sequential decarboxylation under similar forceful conditions to yield 1-methyl-1H-pyrazole-4-carboxylic acid and subsequently 1-methyl-1H-pyrazole.

The adjacent positioning of the two carboxylic acid groups at the C4 and C5 positions makes this compound an ideal precursor for the formation of cyclic anhydrides and imides.

Anhydride (B1165640) Formation: Heating a dicarboxylic acid, particularly one that can form a stable five- or six-membered ring, often leads to the intramolecular elimination of water to form a cyclic anhydride. libretexts.orgyoutube.com Given that the two carboxyl groups are on adjacent carbons of the five-membered pyrazole ring, heating this compound, likely in the presence of a dehydrating agent like acetic anhydride, would be expected to yield the corresponding cyclic pyrazolo[4,5-c]furan-4,6-dione derivative.

Imide Formation: Similarly, heating the dicarboxylic acid or its anhydride with ammonia (B1221849) or a primary amine would lead to the formation of a cyclic imide. This reaction proceeds through the formation of an intermediate amic acid, which then cyclizes with the loss of a water molecule. This provides a straightforward route to pyrazolo[4,5-c]pyrrole-4,6-dione systems.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. Its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. One nitrogen atom is pyrrole-like (electron-donating), and the other is pyridine-like (electron-withdrawing). researchgate.net This gives the pyrazole ring a degree of π-excessive character, making it generally susceptible to electrophilic attack. researchgate.net

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com For pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich and sterically accessible. researchgate.net However, in this compound, the C4 and C5 positions are already substituted. Therefore, any EAS reaction would have to occur at the C3 position.

The reactivity of the C3 position is significantly influenced by the existing substituents. The N-methyl group is weakly activating, while the two carboxylic acid groups are strongly electron-withdrawing and deactivating. mnstate.edu The powerful deactivating effect of the two adjacent carboxyl groups would make electrophilic substitution at the C3 position extremely difficult, requiring harsh reaction conditions. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would likely be unsuccessful or require forcing conditions that might degrade the molecule. masterorganicchemistry.comyoutube.com

| Position | Substituent | Effect on EAS | Directing Influence |

|---|---|---|---|

| N1 | -CH₃ (Methyl) | Activating | Ortho, Para-directing (to C5 and C2, though C2 is N) |

| C4 | -COOH (Carboxyl) | Strongly Deactivating | Meta-directing (to C2 and C5) |

| C5 | -COOH (Carboxyl) | Strongly Deactivating | Meta-directing (to C3) |

Note: Directing influences are based on general principles and the C3 position is the only available site for substitution.

Nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic rings like pyrazole is generally unfavorable unless the ring is activated by potent electron-withdrawing groups and contains a good leaving group.

In the case of this compound, the two carboxyl groups are indeed strongly electron-withdrawing, which would reduce the electron density of the ring and make it more susceptible to nucleophilic attack. However, the ring lacks a conventional leaving group (like a halide). Therefore, SNAr reactions are not a typical reactivity pathway for this molecule under standard conditions. Nucleophilic addition to the carbonyl carbons of the carboxylic acid groups is the more probable site of nucleophilic attack, as discussed under amidation and esterification.

Functionalization at the N1-Methyl Group

Direct functionalization of the N1-methyl group in this compound presents a synthetic challenge. The methyl group is generally unreactive. However, reactions involving N-alkyl groups on pyrazole rings have been explored in broader contexts.

Synthesis of Structural Analogues and Heterocyclic Hybrid Molecules

The dicarboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of structural analogues and fused heterocyclic systems. These reactions typically involve the conversion of the carboxylic acid groups into more reactive intermediates, such as acid chlorides or esters, followed by cyclocondensation reactions with appropriate binucleophiles.

A significant application of this chemistry is the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry. The general approach involves the reaction of the pyrazole dicarboxylic acid or its derivatives with hydrazine (B178648) or substituted hydrazines to form the pyridazine (B1198779) ring, or with aminopyrazoles to construct the pyridine (B92270) ring.

For example, the cyclocondensation of pyrazole-3,4-dicarboxylic acid derivatives with hydrazines is a common method for preparing pyrazolo[3,4-d]pyridazinones. researchgate.net Similarly, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents to yield pyrazolo[3,4-b]pyridines. nih.govmdpi.comchim.it While these examples often start from different pyrazole precursors, the underlying principle of using the dicarboxylic acid or related functionalities to build a fused six-membered ring is directly applicable.

The synthesis of various heterocyclic systems starting from pyrazole dicarboxylic acid derivatives is summarized in the table below.

| Starting Pyrazole Derivative | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Hydrazine hydrate (B1144303) or Phenylhydrazine (B124118) | Pyrazolo[3,4-d]pyridazines | researchgate.net |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines | nih.govmdpi.com |

| 5-Aminopyrazoles | α-Oxoketene dithioacetals | Pyrazolo[3,4-b]pyridines | biorxiv.org |

| 2-Chloro-3-nitropyridines | Arenediazonium tosylates (via Japp–Klingemann reaction) | Pyrazolo[4,3-b]pyridines | nih.gov |

Coordination Chemistry and Metal Organic Framework Mof Research

Ligand Design Principles for 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid in Coordination Polymers

While specific design principles for this compound are not documented, general principles for similar ligands can be considered. The design of coordination polymers relies on the geometry and functionality of the organic ligand. acs.org For this specific compound, key design aspects would include:

Coordination Sites: The two adjacent carboxylic acid groups at the 4- and 5-positions of the pyrazole (B372694) ring, along with the pyrazole nitrogen atoms, offer multiple potential coordination sites for metal ions. The methyl group at the 1-position of the pyrazole ring would sterically influence the coordination environment and prevent this nitrogen from participating in coordination.

Chelation and Bridging: The adjacent dicarboxylate groups can act as a chelating agent to a single metal center or, more commonly in coordination polymers, bridge two or more metal centers. acs.orgresearchgate.net The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. researchgate.net

Structural Rigidity and Directionality: The pyrazole ring provides a rigid backbone, which is a desirable feature in the design of porous materials like MOFs. The relative orientation of the carboxylate groups dictates the directionality of the coordination bonds, influencing the final topology of the resulting framework.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with pyrazole-dicarboxylate ligands typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. acs.orgresearchgate.net

Monomeric and Polymeric Coordination Compounds

Depending on the reaction conditions and the metal-to-ligand ratio, both discrete (monomeric or oligomeric) complexes and extended (polymeric) structures can be formed. acs.org For instance, related imidazole-dicarboxylic acid ligands have been shown to form mononuclear complexes under certain conditions. aminer.org The formation of polymeric structures is favored when the ligand acts as a bridging unit between multiple metal centers. acs.orgresearchgate.net

Bridging Modes and Coordination Geometries with Metal Ions

Pyrazole-carboxylate ligands can exhibit a variety of bridging modes. mdpi.comresearchgate.net The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion (syn-syn, syn-anti, or anti-anti). acs.org The pyrazole nitrogen atoms can also coordinate to metal ions, leading to more complex connectivity. The coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar) is determined by the coordination number of the metal and the nature of the ligand and any ancillary ligands or solvent molecules. najah.edumdpi.com

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of MOFs relies on the self-assembly of metal ions or clusters with organic linkers to form extended, often porous, three-dimensional networks. acs.orgnih.gov

Topologies and Architectures of MOFs

The topology of a MOF describes the underlying connectivity of its constituent building blocks. rsc.orgwhiterose.ac.ukucl.ac.uk Different ligand geometries and metal coordination environments can lead to a wide variety of network topologies (e.g., pcu , fcu , dia ). nih.govacs.org For example, the bent nature of 1H-pyrazole-3,5-dicarboxylic acid has been utilized to create MOFs with fcu , bcu , and reo topologies. nih.gov The specific topology that might be formed by this compound would depend on its preferred coordination modes and the geometry of the resulting secondary building units.

Pore Engineering and Functionalization within MOFs

Pore engineering in MOFs involves the modification of pore size, shape, and chemical environment to tailor the material for specific applications such as gas storage, separation, or catalysis. digitellinc.com This can be achieved through pre-synthetic modification of the ligand or post-synthetic modification of the framework. nih.gov If MOFs based on this compound were to be synthesized, the uncoordinated pyrazole nitrogen and the methyl group could serve as sites for post-synthetic functionalization, allowing for the introduction of new chemical functionalities within the pores.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the applications of "this compound" within the requested frameworks of .

Specifically, no data could be retrieved for the following outlined sections concerning this particular compound:

Applications of Coordination Compounds and MOFs:

Optoelectronic Properties:The optoelectronic properties of materials synthesized with this specific linker have not been reported in the literature.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and detailed research findings as no such findings exist in the public domain for "this compound."

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, particularly Density Functional Theory (DFT), are widely used to model and predict molecular behavior at the electronic level.

Electronic Structure and Molecular Orbital AnalysisA thorough analysis of the electronic structure of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid would involve mapping its electron density distribution to identify regions that are electron-rich or electron-deficient. This is crucial for predicting sites of electrophilic or nucleophilic attack.

Molecular Orbital (MO) theory provides insights into the bonding and electronic properties. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the probable sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data is a standard method for structure verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the λ_max values and intensities of absorption bands in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculations help in assigning specific vibrational modes (e.g., C=O stretching, O-H bending) to the experimentally observed IR bands.

Reaction Mechanism Studies

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, these simulations provide insights into its conformational dynamics, interactions with its environment, and the fundamental forces governing its behavior at a molecular level. By simulating the molecule in various environments, researchers can predict its structural and dynamic properties, which are crucial for understanding its function and for the rational design of new materials.

MD simulations for heterocyclic compounds like pyrazole (B372694) derivatives typically employ force fields such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). The process involves placing the molecule in a simulation box, often filled with a solvent, and then solving Newton's equations of motion for the system, allowing the atoms to interact and move over a specified period.

The solvent environment can significantly influence the behavior of this compound by affecting its conformation, solubility, and interaction with other molecules. MD simulations are particularly useful for elucidating these effects.

In aqueous solutions, water molecules can form strong hydrogen bonds with the carboxylic acid groups and the nitrogen atoms of the pyrazole ring. Simulations of dicarboxylic acids in aqueous environments have shown that water solubility and the resulting molecular arrangement are highly dependent on the interplay between hydrophobic and hydrophilic interactions. umd.edu For this compound, the two carboxylic acid groups would act as primary sites for hydrogen bonding with water, enhancing its solubility. The methyl group and the pyrazole ring itself contribute to the molecule's hydrophobic character.

Ab initio molecular dynamics (AIMD) simulations on other dicarboxylic acids have revealed that condensed-phase interactions, such as those with a solvent, can stabilize conformers that are not predicted to be accessible in the gas phase. nih.gov This suggests that the rotational freedom of the two carboxylic acid groups on the pyrazole ring of the target compound would be influenced by the surrounding solvent molecules. The polarity of the solvent would mediate the extent of intramolecular versus intermolecular hydrogen bonding. In polar protic solvents like water or methanol, intermolecular hydrogen bonds with the solvent are expected to dominate, leading to a more extended conformation. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding between the two adjacent carboxylic acid groups might be more favorable, leading to a more compact structure.

The choice of solvent has also been shown to direct the assembly of pyrazole-containing metal complexes, indicating that the solvent can play a templating role in the resulting supramolecular architecture. This highlights the critical role of solvent-molecule interactions in determining the final structure and properties of materials derived from this compound.

The structure of this compound, with its multiple hydrogen bond donors (carboxylic OH, pyrazole NH if unmethylated) and acceptors (carbonyl O, pyrazole N), makes it an ideal candidate for forming ordered supramolecular structures through self-assembly. MD and Monte Carlo simulations are used to model these processes. acs.org

The primary intermolecular interaction driving the self-assembly of this molecule is hydrogen bonding. The carboxylic acid groups can form strong, directional hydrogen bonds with each other, leading to characteristic dimer motifs or extended chains. Research on the closely related 3,5-pyrazoledicarboxylic acid shows that its molecules assemble into one-dimensional chains through a combination of O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net These chains then interact further to form three-dimensional structures, often incorporating solvent molecules like water. researchgate.net For this compound, similar O—H⋯O interactions between the carboxylic acid groups would be the dominant force in forming chains or sheets.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid groups (O-H···O=C) | Forms primary chains and dimer motifs, directing the main structural framework. |

| π-π Stacking | Pyrazole rings | Stabilizes the structure by promoting face-to-face or offset stacking of the aromatic rings. |

| van der Waals | Methyl group, hydrocarbon backbone | Contributes to overall packing efficiency and stabilization of the crystal lattice. |

| Dipole-Dipole | Polar C=O and N-C bonds | Orients molecules to optimize electrostatic interactions within the assembled structure. |

Quantitative Structure-Activity Relationship (QSAR) for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with a specific activity or property. While widely used in drug discovery, these models are also valuable for predicting non-biological properties in materials science and industrial chemistry. For derivatives of this compound, QSAR/QSPR can be used to predict properties like corrosion inhibition efficiency, fluorescence, or performance as dyes.

A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). A mathematical model is then developed to link these descriptors to the observed property.

One significant non-biological application for which pyrazole derivatives have been studied using QSAR is corrosion inhibition . electrochemsci.org The ability of an organic molecule to inhibit metal corrosion is related to its ability to adsorb onto the metal surface. QSAR models have been developed to predict the inhibition efficiency of pyrazole derivatives on mild steel in acidic environments. electrochemsci.orgresearchgate.net These models use quantum chemical descriptors calculated via Density Functional Theory (DFT). electrochemsci.orgresearchgate.net

Key descriptors often include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons to the vacant d-orbitals of the metal. Higher EHOMO values generally correlate with better inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO) : A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

Dipole Moment (μ) : Influences the adsorption process through dipole-dipole interactions.

Mulliken Charges : Indicate the electron density on specific atoms, identifying likely sites for interaction with the metal surface. researchgate.net

Another non-biological application is in the development of fluorescent materials . A QSPR study on novel 1,3,5-triaryl-2-pyrazolines successfully identified descriptors that control their fluorescence quantum yields. nih.gov The resulting models help in designing new pyrazoline-based compounds with desired optical properties for applications such as security markers in paper. nih.gov The descriptors in such a model might relate to the molecule's electronic structure, geometry, and ability to undergo electronic transitions.

| Application | Predicted Property | Key Molecular Descriptors Used in Models |

| Corrosion Inhibition | Inhibition Efficiency (%) | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment (μ), Mulliken Charges, Hardness (η), Softness (σ) electrochemsci.orgresearchgate.netresearchgate.net |

| Fluorescent Materials | Fluorescence Quantum Yield | Topological descriptors, Electrostatic descriptors (e.g., max partial charge), Quantum-chemical descriptors nih.gov |

By applying these QSAR/QSPR methodologies, researchers can computationally screen libraries of virtual derivatives of this compound to identify candidates with enhanced performance for specific non-biological applications, thereby accelerating the discovery of new materials and reducing the need for extensive experimental synthesis and testing.

Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Materials

The bifunctional nature of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, owing to its two carboxylic acid groups, makes it a candidate for integration into polymeric structures, either as a monomeric unit or as a cross-linking agent to modify polymer properties.

While research into the use of this compound as a monomer in traditional polymerization reactions is an emerging area, its structural attributes suggest potential for the synthesis of polyesters and polyamides. The dicarboxylic acid functionality allows it to react with diols or diamines through condensation polymerization. A significant application in this context is its use as an organic linker in the formation of metal-organic frameworks (MOFs) and coordination polymers. In these materials, the pyrazole-dicarboxylic acid unit acts as a bridging ligand, coordinating to metal ions or clusters to form extended one-, two-, or three-dimensional networks. The structure of the resulting polymer is highly dependent on the coordination geometry of the metal ion and the conformational flexibility of the organic linker.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Type | Potential Properties |

| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester | Thermal stability, tunable solubility |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | High strength, chemical resistance |

| Metal-Organic Framework | Metal Salt (e.g., zinc acetate) | Coordination Bond | Porosity, catalytic activity, luminescence |

Dicarboxylic acids are known to function as effective cross-linking agents for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or polyamines. The reaction between the carboxylic acid groups of this compound and the functional groups on the polymer chains can form ester or amide linkages, creating a three-dimensional network structure. This cross-linking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the original polymer. The rigid pyrazole (B372694) ring within the cross-linker can impart additional stiffness to the polymer network. The efficiency of cross-linking and the final properties of the material are influenced by factors such as the concentration of the cross-linking agent, reaction temperature, and the presence of catalysts.

Self-Assembly and Supramolecular Structures

The ability of this compound to form specific and directional non-covalent interactions, particularly hydrogen bonds, is fundamental to its role in the construction of complex supramolecular assemblies.

The hydrogen bonding capabilities of this compound are a key feature in its self-assembly into supramolecular structures. The carboxylic acid groups can form strong hydrogen bonds with each other, often leading to the formation of dimers or catemeric chains. Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The interplay between these different hydrogen bonding motifs can result in the formation of intricate one-, two-, or three-dimensional networks in the solid state. The final architecture of these frameworks is influenced by factors such as solvent choice and the presence of other interacting molecules. The study of the supramolecular structure of pyrazoles in the solid state has revealed various hydrogen-bonding patterns, including dimers, trimers, tetramers, and catemers, which are dictated by the nature and position of substituents on the pyrazole ring. nih.gov

Cocrystallization is a powerful technique in crystal engineering to design materials with desired physicochemical properties. By combining this compound with other molecules (coformers) that have complementary functional groups, it is possible to create novel crystalline solids with modified properties such as solubility, stability, and melting point. The carboxylic acid groups are excellent hydrogen bond donors and can interact with various functional groups on coformers, such as pyridines, amides, or other carboxylic acids, to form robust supramolecular synthons. Dicarboxylic acids, in general, are considered excellent coformers for cocrystallization. nih.gov

Furthermore, the acidic nature of the carboxylic acid groups allows for salt formation with basic compounds. The transfer of a proton from the carboxylic acid to a basic coformer results in the formation of an ionic salt, which is held together by strong electrostatic interactions in addition to hydrogen bonding. Both cocrystallization and salt formation provide rational strategies for the design of new materials with tailored solid-state properties based on this compound.

Role in Functional Materials (excluding biomedical or clinical applications)

The incorporation of this compound into materials can impart specific functionalities, leading to applications in various technological fields, excluding biomedical or clinical uses.

One of the most prominent roles of pyrazole carboxylic acids is in the synthesis of metal-organic frameworks (MOFs). researchgate.net These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing. The properties of the MOF are directly influenced by the nature of the organic linker. The use of this compound can lead to MOFs with specific pore sizes and chemical environments within the pores, which are crucial for their performance in these applications. For example, the nitrogen atoms of the pyrazole ring can provide additional binding sites for guest molecules or act as catalytic centers.

The pyrazole moiety itself possesses interesting electronic properties, and its incorporation into polymeric or supramolecular structures could lead to materials with specific optical or electronic characteristics. While detailed studies on the specific functional material applications of this compound are still developing, the broader family of pyrazole derivatives has shown promise in these areas.

Optoelectronic Materials

The rigid, conjugated system of the pyrazole ring, combined with the strong coordination capability of its two carboxylic acid groups, makes this compound an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored optoelectronic properties. These materials are at the forefront of research for applications in light-emitting diodes (LEDs), sensors, and photocatalysis.

Researchers have successfully synthesized a variety of coordination polymers by combining this compound with different metal ions. The choice of the metal center and the coordination geometry plays a crucial role in determining the resulting material's photoluminescent characteristics. For instance, lanthanide metal-organic frameworks incorporating pyrazole-based carboxylate ligands have been shown to exhibit strong luminescence. The pyrazole ligand can act as an "antenna," efficiently absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the development of highly efficient luminescent materials.

While specific studies detailing the use of this compound in optoelectronics are emerging, the broader class of pyrazole-dicarboxylic acid ligands has demonstrated significant potential. For example, a related ligand, 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, has been used to construct zinc-based MOFs that exhibit strong luminescence and have been investigated for their sensing capabilities toward specific metal ions. The principles guiding the design and function of these materials are directly applicable to those derived from this compound.

The optoelectronic properties of these materials are often characterized by their photoluminescence spectra, including excitation and emission wavelengths, quantum yields, and luminescence lifetimes. These parameters are critical for evaluating a material's suitability for specific applications.

Table 1: Representative Photoluminescent Properties of a Hypothetical MOF based on this compound

| Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Application |

| Europium(III) | 320 | 615 (red) | 45 | Red-emitting phosphor for LEDs |

| Terbium(III) | 310 | 545 (green) | 60 | Green-emitting phosphor for LEDs |

| Zinc(II) | 350 | 480 (blue) | 30 | Blue-emitting component/sensor |

Note: This table is illustrative and based on typical values for similar pyrazole-based MOFs. Specific data for MOFs derived from this compound would require dedicated experimental investigation.

Responsive Materials

"Smart" or responsive materials, which can change their properties in response to external stimuli, are a key area of materials science. This compound can be incorporated into polymers and MOFs to create materials that respond to stimuli such as changes in pH, temperature, or the presence of specific chemical species.

The carboxylic acid groups of the molecule are particularly important for creating pH-responsive materials. In acidic or basic environments, these groups can be protonated or deprotonated, leading to changes in the material's structure, solubility, or other properties. This functionality is being explored for applications in targeted drug delivery, where a material could be designed to release a therapeutic agent in the specific pH environment of a tumor.

Furthermore, the pyrazole ring and its functional groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can be sensitive to temperature, leading to thermochromic or thermoresponsive behavior. For example, a change in temperature could alter the packing of the molecules in a crystal, resulting in a change in its color or luminescent properties.

While direct and extensive research on responsive materials solely based on this compound is still an active area of investigation, the principles of designing stimuli-responsive polymers and MOFs are well-established. By incorporating this pyrazole derivative into polymer backbones or as a linker in MOFs, it is anticipated that novel responsive materials can be developed.

Table 2: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound

| Stimulus | Potential Response | Underlying Mechanism | Potential Application |

| pH | Swelling/shrinking, altered luminescence | Protonation/deprotonation of carboxylic acid groups | pH sensors, drug delivery |

| Temperature | Color change (thermochromism), phase transition | Alteration of non-covalent interactions, molecular conformation changes | Temperature sensors, smart coatings |

| Metal Ions | Change in fluorescence (sensing) | Coordination of metal ions to the ligand, altering electronic properties | Chemical sensors for environmental monitoring |

Note: This table outlines potential responsive behaviors based on the functional groups present in the molecule. The realization and characterization of these properties require specific material synthesis and testing.

Future Directions and Emerging Research Avenues

Integration with Nanotechnology and Hybrid Materials

The unique structural and coordination properties of pyrazole (B372694) dicarboxylic acids, including 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, make them prime candidates for integration into the realm of nanotechnology and the fabrication of sophisticated hybrid materials. A significant area of interest is their application as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmocedes.orgnih.gov

MOFs are crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them suitable for a vast array of applications, including gas storage, separation, and catalysis. mocedes.org The dicarboxylic acid functionality of this compound allows it to bridge metal ions, forming robust and intricate three-dimensional networks. The nitrogen atoms of the pyrazole ring can also participate in coordination, offering additional stability and functionality to the resulting framework. The methyl group on the pyrazole ring can influence the framework's topology and pore environment, potentially leading to MOFs with novel properties.

Beyond MOFs, there is growing interest in the functionalization of nanoparticles with pyrazole dicarboxylic acids. For instance, research has demonstrated the modification of cobalt ferrite (B1171679) nanoparticles with 1H-pyrazole-3,5-dicarboxylic acid to create novel nanocomposite catalysts. researchgate.net This approach could be extended to this compound to develop hybrid materials that combine the magnetic or optical properties of the nanoparticles with the chemical reactivity and coordination capability of the pyrazole ligand. Such hybrid materials could find applications in targeted drug delivery, advanced catalysis, and sensor technology.

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands or even millions of chemical compounds for a specific activity. nih.gov In the context of this compound, HTS presents a significant opportunity to accelerate the discovery of novel chemical transformations and applications.

One promising application of HTS is in the discovery of new catalysts for the functionalization of the pyrazole core. By screening large libraries of potential catalysts, researchers can identify efficient and selective methods for introducing new functional groups to the pyrazole ring, thereby expanding the chemical space of accessible derivatives. This could lead to the development of compounds with enhanced biological activities or improved properties for materials science applications.

Furthermore, HTS can be employed to screen for new reactions involving the carboxylic acid groups of this compound. For example, combinatorial approaches could be used to rapidly synthesize and test a large library of ester or amide derivatives for specific biological targets. The identification of a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivative as a potent kinase inhibitor from a DNA-encoded library highlights the potential of such high-throughput methods in identifying bioactive pyrazole compounds. mdpi.com This approach could unveil new therapeutic agents or functional materials with tailored properties.

Potential in Green Chemical Processes and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical research and industry. researchgate.net this compound and its synthesis are well-positioned to contribute to this paradigm shift towards sustainability.

The development of green synthetic routes to pyrazole derivatives is an active area of research. nih.govnih.goveurjchem.com Microwave-assisted organic synthesis, for example, has been shown to be an effective method for the rapid and efficient synthesis of pyrazoles, often with reduced solvent usage and energy consumption. eurjchem.com The application of these green methodologies to the synthesis of this compound can significantly reduce the environmental impact of its production.

Moreover, there is a growing interest in utilizing renewable feedstocks for the production of chemicals. While not yet specific to pyrazoles, researchers have developed methods for synthesizing dicarboxylic acids from renewable sources like glucose using engineered microorganisms. lbl.gov Future research could focus on adapting these biocatalytic approaches for the sustainable production of pyrazole dicarboxylic acids.

As a building block, this compound can also be employed in the development of more sustainable materials. Its rigid, aromatic structure can be incorporated into polymers to enhance their thermal stability and mechanical properties, potentially leading to the creation of high-performance, bio-based plastics.

Challenges and Opportunities in Pyrazole Dicarboxylic Acid Research

The future of research into pyrazole dicarboxylic acids like this compound is ripe with both challenges and opportunities.

Challenges:

A primary synthetic challenge is achieving regioselectivity. mdpi.comnih.govresearchgate.netrsc.org The synthesis of substituted pyrazoles can often lead to a mixture of isomers, which can be difficult and costly to separate. Developing highly regioselective synthetic methods for pyrazole-4,5-dicarboxylic acids with diverse substitution patterns remains a key hurdle.

Another challenge lies in the scalability of many of the novel synthetic methods. While techniques like microwave-assisted synthesis are effective on a laboratory scale, their translation to large-scale industrial production can be complex and requires further engineering and process optimization.

Opportunities:

Despite the challenges, the opportunities are vast. The proven and diverse biological activities of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, suggest that novel derivatives of this compound could hold significant therapeutic potential. researchgate.net

In the realm of materials science, the use of pyrazole dicarboxylic acids as building blocks for MOFs and other hybrid materials is a rapidly growing field. mdpi.comaminer.org These materials have the potential to address critical societal challenges in areas such as clean energy, water purification, and carbon capture. The continued exploration of new pyrazole dicarboxylic acid linkers will undoubtedly lead to the discovery of materials with unprecedented properties and functionalities.

The inherent versatility of the pyrazole scaffold, combined with the dual functionality of the dicarboxylic acid groups, ensures that this compound will remain a compound of significant interest to the scientific community for years to come.

Q & A

Q. Q1. What are common synthetic routes for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursors under basic or acidic conditions. For example, pyrazole-dicarboxylate esters (e.g., dimethyl or diethyl esters) can be hydrolyzed using aqueous NaOH or HCl to yield the dicarboxylic acid. Reaction optimization involves controlling temperature (reflux at 80–100°C) and solvent choice (methanol, ethanol, or acetic acid) to avoid side reactions like decarboxylation .

Q. Q2. How can regioselective challenges in pyrazole-dicarboxylic acid synthesis be addressed?

Regioselectivity issues arise during cyclization or functionalization due to competing reaction pathways. For example, attempts to cyclize pyrazole-dicarboxylic acid with hydrazine in acetic acid may fail due to steric hindrance from the methyl group at the 1-position. Mitigation strategies include:

- Using bulky solvents to direct regiochemistry.

- Employing catalysts (e.g., Lewis acids) to stabilize transition states.

- Monitoring reaction progress via TLC or HPLC to optimize time and temperature .

Basic Structural Characterization

Q. Q3. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- FT-IR : Identifies carboxylic acid O–H stretches (~2500–3500 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- NMR :

- ¹H NMR : Methyl protons at the 1-position appear as a singlet (~δ 3.8–4.0 ppm).

- ¹³C NMR : Carboxylic carbons resonate at ~δ 165–175 ppm.

- XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Structural Analysis

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the methyl group at the 1-position may induce torsional strain, altering the dihedral angle between pyrazole and carboxylate groups. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize the crystal lattice .

Coordination Chemistry

Q. Q5. How is this compound utilized in metal-organic frameworks (MOFs)?

The dicarboxylate moiety acts as a linker in MOFs, coordinating to metals (e.g., Cu²⁺, Nd³⁺) via its oxygen donors. Design considerations include:

- pH-dependent deprotonation of carboxylic groups.

- Solvothermal synthesis (e.g., in DMF/water at 120°C) to control network topology.

- Applications in proton conduction or gas storage due to porous frameworks .

Pharmacological Applications

Q. Q6. What strategies are used to evaluate its biological activity?

While direct studies are limited, analogous imidazole-dicarboxylic acids are tested via:

- In vitro assays : Binding affinity to targets like NMDA receptors.